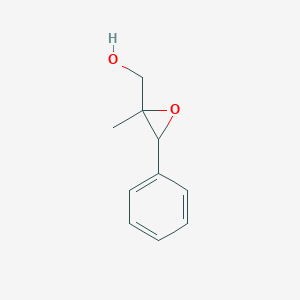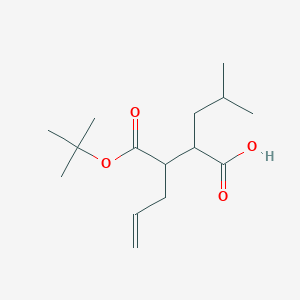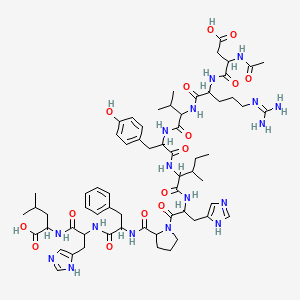
(2-Methyl-3-phenyloxiran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-3-phenyloxiran-2-yl)methanol is an organic compound characterized by the presence of an oxirane ring (epoxide) substituted with a methyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-phenyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of styrene oxide with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation process, leading to higher yields and reduced by-products.
化学反応の分析
Types of Reactions
(2-Methyl-3-phenyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or acetophenone.
Reduction: Formation of 1,2-diols.
Substitution: Formation of various alcohols or ethers depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2-Methyl-3-phenyloxiran-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the preparation of pharmaceuticals and fine chemicals.
Biology
The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases, which are enzymes that catalyze the hydrolysis of epoxides to diols.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives can act as precursors to active pharmaceutical ingredients (APIs) with various biological activities.
Industry
Industrially, the compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific mechanical and chemical properties.
作用機序
The mechanism by which (2-Methyl-3-phenyloxiran-2-yl)methanol exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes.
Molecular Targets and Pathways
In biological systems, the compound targets epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring to form diols. This reaction is crucial in the metabolism of epoxide-containing compounds and the detoxification of potentially harmful substances.
類似化合物との比較
Similar Compounds
Styrene oxide: Similar in structure but lacks the methyl group.
Phenyl glycidyl ether: Contains an ether linkage instead of a hydroxyl group.
2-Methyl-2-phenyloxirane: Lacks the hydroxyl group present in (2-Methyl-3-phenyloxiran-2-yl)methanol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an epoxide ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
(2-methyl-3-phenyloxiran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCJUHWLCBNLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)




![2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
![2,2-Dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B12106306.png)
![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)
